molecular formula C7H12N2O B6221045 (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile CAS No. 2368910-29-4

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile

Cat. No. B6221045
CAS RN: 2368910-29-4
M. Wt: 140.2
InChI Key:
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Description

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile, also known as HMPPC, is an organic compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. HMPPC is a highly versatile compound that can be used to synthesize a variety of molecules, including drugs, hormones, and other biologically active compounds. In addition, HMPPC has been found to have a range of biochemical and physiological effects, making it an attractive compound for further research.

Scientific Research Applications

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In synthetic organic chemistry, (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile can be used to synthesize a variety of molecules, including drugs, hormones, and other biologically active compounds. In medicinal chemistry, (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit the growth of certain types of cancer cells. In biochemistry, (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile has been studied for its potential to modulate the activity of enzymes and proteins involved in various metabolic pathways.

Mechanism of Action

The exact mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile is still not fully understood. However, it is thought that (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile may act as an inhibitor of certain enzymes involved in the metabolism of certain molecules. It has also been suggested that (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile may act as a pro-drug, meaning that it can be converted into an active form in the body, which can then be used to modulate the activity of certain enzymes or proteins.
Biochemical and Physiological Effects
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile has been found to have a range of biochemical and physiological effects. In vitro studies have shown that (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile can inhibit the growth of certain types of cancer cells, as well as modulate the activity of enzymes and proteins involved in various metabolic pathways. In vivo studies have also shown that (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile can reduce inflammation and improve the function of the immune system.

Advantages and Limitations for Lab Experiments

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile is an attractive compound for laboratory experiments due to its versatility and relative stability. It is relatively easy to synthesize and can be stored for long periods of time without degradation. However, (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile is not without its limitations. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. In addition, (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile is unstable in the presence of light and oxygen, so it must be stored in a dark, oxygen-free environment.

Future Directions

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile has shown promise as a versatile compound for the synthesis of a variety of molecules, as well as for its potential applications in medicinal chemistry and biochemistry. Further research is needed to better understand the biochemical and physiological effects of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile and to identify new potential applications. In addition, research is needed to develop new methods for the synthesis of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile and to develop new derivatives of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile that may have enhanced biological activity. Finally, research is needed to identify new potential uses of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

Synthesis Methods

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile can be synthesized by a variety of methods. The most common method is the Fischer indole synthesis, which involves the reaction of an aldehyde and an amine in the presence of an acid catalyst. The reaction yields a cyclic amide, which can then be reduced to give (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile. Other methods for the synthesis of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile include the reductive amination of an aldehyde, the reaction of an aldehyde and an amine in the presence of an acid catalyst, and the reaction of an aldehyde and an amine in the presence of an acid catalyst and an organometallic reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the amine group, alkylation, reduction, and nitrile formation.", "Starting Materials": [ "L-proline", "Methyl iodide", "Sodium borohydride", "Acetic anhydride", "Hydrogen cyanide", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting L-proline with acetic anhydride to yield N-acetyl-L-proline.", "Step 2: Alkylation of N-acetyl-L-proline with methyl iodide to yield N-acetyl-1-methyl-L-proline.", "Step 3: Reduction of the carbonyl group in N-acetyl-1-methyl-L-proline using sodium borohydride to yield (1S,3R)-1-methylpyrrolidine-3-carboxylic acid.", "Step 4: Conversion of (1S,3R)-1-methylpyrrolidine-3-carboxylic acid to (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carboxylic acid by reacting with formaldehyde and sodium hydroxide in methanol.", "Step 5: Formation of the nitrile group by reacting (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carboxylic acid with hydrogen cyanide in water to yield (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile." ] }

CAS RN

2368910-29-4

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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